Ethyl 6-bromo-5-((4-nitrobenzoyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-bromo-5-((4-nitrobenzoyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran family This compound is characterized by its unique structure, which includes a bromine atom, a nitrobenzoyl group, and a benzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-5-((4-nitrobenzoyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Esterification: The formation of the ethyl ester group.
Nitration: The addition of the nitrobenzoyl group.
Each of these steps requires specific reaction conditions, such as the use of bromine or bromine-containing reagents for bromination, acidic or basic catalysts for esterification, and nitrating agents for nitration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-5-((4-nitrobenzoyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while hydrolysis of the ester group produces the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 6-bromo-5-((4-nitrobenzoyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-5-((4-nitrobenzoyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom and benzofuran core contribute to the compound’s overall reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Ethyl 6-bromo-5-((4-nitrobenzoyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate can be compared with similar compounds such as:
- Isopropyl 6-bromo-2-methyl-5-((4-nitrobenzoyl)oxy)-1-benzofuran-3-carboxylate
- Methyl 6-bromo-5-((4-fluorobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylate
These compounds share structural similarities but differ in their ester groups and substituents, which can influence their chemical properties and applications. The unique combination of functional groups in this compound makes it distinct and valuable for specific research purposes.
Properties
Molecular Formula |
C24H16BrNO7 |
---|---|
Molecular Weight |
510.3 g/mol |
IUPAC Name |
ethyl 6-bromo-5-(4-nitrobenzoyl)oxy-2-phenyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C24H16BrNO7/c1-2-31-24(28)21-17-12-20(33-23(27)15-8-10-16(11-9-15)26(29)30)18(25)13-19(17)32-22(21)14-6-4-3-5-7-14/h3-13H,2H2,1H3 |
InChI Key |
GBEIAOSKAJGTCY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.